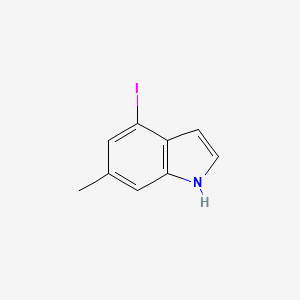

4-iodo-6-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-6-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOSEVMXVPERCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444801 | |

| Record name | 4-iodo-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-28-1 | |

| Record name | 4-iodo-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-iodo-6-methyl-1H-indole

This technical guide details the synthesis of 4-iodo-6-methyl-1H-indole , a high-value scaffold for pharmaceutical development.

The 4-position of the indole ring is notoriously difficult to functionalize due to the inherent nucleophilicity of the C3 position and the lack of natural directing groups for C4. While 6-methylindole is commercially available, introducing an iodine atom selectively at C4 requires a de novo ring construction strategy to avoid toxic thallation or low-yielding C-H activation.

This guide presents the Modified Leimgruber-Batcho Indole Synthesis as the "Gold Standard" protocol. This route is chosen for its scalability, regiochemical certainty, and avoidance of organometallic exchange issues common with aryl iodides in Bartoli syntheses.

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

-

Regiocontrol: Electrophilic aromatic substitution (SEAr) on 6-methylindole favors C3 > C2 > C7. Direct iodination will not yield the C4 product.

-

Chemoselectivity: The iodine atom is labile. Using a Bartoli synthesis (vinyl Grignard) on an iodinated precursor risks Magnesium-Iodine exchange, destroying the handle before cyclization.

-

Solution: Construct the indole ring with a nitrogen-containing precursor at C4 (nitro/amine) that serves as a masked iodide, revealed later via Sandmeyer chemistry.

Retrosynthetic Logic

The target is disconnected via the Sandmeyer reaction to 4-amino-6-methylindole , which is traced back to 4-nitro-6-methylindole . This intermediate is perfectly accessed via the Leimgruber-Batcho (L-B) cyclization of 2,6-dinitro-p-xylene .

Retrosynthetic Pathway:

4-Iodo-6-methylindole

Part 2: Experimental Protocol (Step-by-Step)

Phase 1: Enamine Formation (Thermodynamic Control)

The synthesis begins with the condensation of 2,6-dinitro-p-xylene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) . The acidity of the methyl protons ortho to the nitro group drives this reaction.

Reagents & Parameters:

| Component | Equiv | Role | Critical Parameter |

|---|---|---|---|

| 2,6-Dinitro-p-xylene | 1.0 | Substrate | Purity >98% (isomer free) |

| DMF-DMA | 3.0 | Reagent/Solvent | Excess drives equilibrium |

| Pyrrolidine | 1.1 | Catalyst | Accelerates condensation |

| DMF | - | Solvent | Anhydrous, 110°C |

Procedure:

-

Charge a flame-dried RBF with 2,6-dinitro-p-xylene (10 mmol) and anhydrous DMF (5 vol).

-

Add DMF-DMA (30 mmol) and Pyrrolidine (11 mmol).

-

Heat to 110°C under N2 for 4–6 hours. The solution will turn deep red (enamine formation).

-

Monitor: TLC/LCMS for disappearance of starting material. The product is the trans-β-dimethylamino-2,6-dinitro-4-methylstyrene.

-

Workup: Remove volatiles in vacuo. The crude red solid is usually pure enough for the next step.

Phase 2: Reductive Cyclization (The "Cascade" Step)

This is the most critical step. We utilize catalytic hydrogenation to simultaneously:

-

Reduce the

-nitro group to an amine (initiating cyclization).[1][2] -

Reduce the C4-nitro group to an amine (setting up the Sandmeyer).

-

Form the indole core.

Note: If you wish to keep the C4-nitro group intact, use TiCl3/NH4OAc. However, for this target, we need the amine.

Reagents & Parameters:

| Component | Equiv | Role | Critical Parameter |

|---|---|---|---|

| Enamine Intermediate | 1.0 | Precursor | Dry crude |

| 10% Pd/C | 10 wt% | Catalyst | High surface area type |

| H2 Gas | 1 atm | Reductant | Balloon pressure sufficient |

| Ethanol/EtOAc | 1:1 | Solvent | 0.1 M concentration |

Procedure:

-

Dissolve the crude enamine in Ethanol/EtOAc (1:1).

-

Add 10 wt% Pd/C carefully under Argon flow.

-

Purge with H2 gas (balloon). Stir vigorously at RT for 12–18 hours.

-

Observation: Color changes from deep red to pale yellow/brown.

-

Workup: Filter through Celite (caution: Pd is pyrophoric). Concentrate filtrate.[3]

-

Purification: Flash chromatography (SiO2, Hex/EtOAc) to isolate 4-amino-6-methylindole . This compound is sensitive to oxidation; store under inert gas in the dark.

Phase 3: Sandmeyer Iodination (Regiospecific Functionalization)

The 4-amino group is converted to the 4-iodo target via a diazonium intermediate.

Reagents & Parameters:

| Component | Equiv | Role | Critical Parameter |

|---|---|---|---|

| 4-Amino-6-methylindole | 1.0 | Substrate | Freshly prepared |

| NaNO2 | 1.2 | Diazotization | Aqueous solution, 0°C |

| H2SO4 (aq) | 2.5 M | Acid Source | Maintain < 5°C |

| KI | 2.0 | Iodination | Added as solution |

Procedure:

-

Suspend 4-amino-6-methylindole in cooled (0°C) 2.5 M H2SO4.

-

Dropwise add NaNO2 (aq) keeping internal temp < 5°C. Stir 20 min. Note: Indoles are acid-sensitive; work quickly.

-

Add Urea (0.1 eq) to quench excess nitrite.

-

Add a solution of Potassium Iodide (KI) slowly.

-

Allow to warm to RT. Gas evolution (N2) indicates reaction progress.

-

Workup: Neutralize with NaHCO3. Extract with EtOAc.[3] Wash with Na2S2O3 (to remove free I2).

-

Purification: Column chromatography gives 4-iodo-6-methyl-1H-indole as an off-white solid.

Part 3: Visualization of the Pathway

The following diagram illustrates the chemical logic and flow of the synthesis.

Caption: Synthetic workflow from dinitro-xylene precursor to final iodo-indole via Leimgruber-Batcho and Sandmeyer protocols.

Part 4: Critical Troubleshooting (Expertise)

1. Precursor Availability (2,6-Dinitro-p-xylene)

Commercially available "Dinitro-p-xylene" is often a mixture of 2,3-, 2,5-, and 2,6-isomers.

-

Validation: You must verify the regiochemistry by 1H NMR before starting. The 2,6-isomer has a singlet for the aromatic protons (if symmetric) or a specific coupling pattern.

-

Alternative: If the 2,6-isomer is unavailable, synthesize it via nitration of 2-nitro-p-xylene and separate isomers by fractional crystallization.

2. Indole Stability

4-Aminoindoles are unstable and prone to oxidative polymerization (turning black/purple).

-

Protocol Adjustment: Perform the hydrogenation and Sandmeyer reaction on the same day ("telescoped" process) to maximize yield. Do not store the amine intermediate for long periods.

3. Iodine Lability

Once the 4-iodoindole is formed, it is light-sensitive.

-

Storage: Amber vials, -20°C, under Argon.

-

Reactivity: Avoid using organolithiums on this substrate; use Turbo-Grignards (iPrMgCl·LiCl) if performing halogen-metal exchange, as the N-H proton requires deprotonation first.

References

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

-

Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes: 4-nitroindole." Organic Syntheses, 63, 214. Link

-

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[4] "Metal-halogen exchange of bromoindoles. A route to substituted indoles." The Journal of Organic Chemistry, 51(26), 5106-5110.[4] Link

-

Dobbs, A. (2001). "Total Synthesis of Indoles from Trichloromethyl Carbinols." The Journal of Organic Chemistry, 66(2), 638-641. (Context on alternative C4 functionalization). Link

Sources

The Indole Scaffold in Modern Drug Discovery: Structural Versatility and Therapeutic Applications

[1][2][3][4]

Executive Summary: The "Privileged Scaffold"

In the realm of medicinal chemistry, the indole ring system (benzo[b]pyrrole) is unequivocally classified as a "privileged scaffold."[1][2] Its ubiquity in nature—forming the core of tryptophan, serotonin, and auxins—translates directly to its high affinity for diverse biological receptors. For the drug development professional, the indole is not merely a structural unit; it is a tunable platform capable of engaging in hydrogen bonding (via the N-H moiety),

This guide moves beyond basic chemistry to analyze the functional utility of substituted indoles in oncology and infectious disease, providing actionable protocols for validation and synthesis.

Part 1: Mechanistic Deep Dive – Oncology

The Tubulin/Kinase Axis

While indoles are famous for their serotonergic activity (CNS), their most potent application in modern synthesis lies in oncology, specifically through two distinct mechanisms: Microtubule Destabilization and Kinase Inhibition .

1. Tubulin Polymerization Inhibition

Substituted indoles, particularly those with modifications at the C3 and C5 positions, frequently bind to the colchicine-binding site of

-

Mechanism: The indole moiety mimics the biaryl system of colchicine. Binding prevents the curved-to-straight conformational change required for microtubule assembly.

-

Consequence: The cell fails to form the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC), leading to arrest in the G2/M phase and subsequent apoptosis.

2. Tyrosine Kinase Inhibition (TKI)

Indoles act as ATP-competitive inhibitors. The planar structure allows insertion into the adenine-binding pocket of kinases like VEGFR and EGFR.

-

Example: Sunitinib (Sutent) utilizes an oxindole core to inhibit multiple receptor tyrosine kinases, cutting off tumor angiogenesis.

Pathway Visualization: Indole-Mediated Apoptosis

The following diagram illustrates the signaling cascade triggered by indole-based tubulin inhibitors.

Figure 1: Signal transduction pathway showing how indole binding to tubulin leads to apoptotic cell death.[3]

Part 2: Structural Architecture & Synthesis

Structure-Activity Relationship (SAR)

To maximize biological activity, specific substitution patterns are required.

| Position | Chemical Modification | Biological Impact |

| N1 (Pyrrole N) | Methylation / Sulfonylation | Improves lipophilicity and membrane permeability. N-H is often critical for H-bond donation in the active site. |

| C2 | Carbonyl (Oxindole) | Increases cytotoxicity (seen in Sunitinib).[1] |

| C3 | Heterocycles / Chalcones | Critical Zone. Introduction of bulky groups (e.g., trimethoxyphenyl) here targets the colchicine site effectively. |

| C5 | Methoxy (-OMe) / Halogen | Enhances metabolic stability and binding affinity via electronic effects. |

Synthetic Workflow

Modern access to these derivatives often bypasses the harsh conditions of the classical Fischer Indole Synthesis in favor of transition-metal-catalyzed C-H activation or multi-component reactions.

Figure 2: Modern synthetic route utilizing metal-catalyzed cyclization for rapid scaffold generation.

Part 3: Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed to be self-validating.

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the ability of an indole derivative to inhibit the assembly of tubulin into microtubules. Principle: DAPI (4',6-diamidino-2-phenylindole) fluorescence increases when bound to polymerized microtubules.

Materials:

-

Purified Tubulin (>99% pure, bovine brain source).

-

GTP (Guanosine triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

DAPI.

Step-by-Step Methodology:

-

Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10 µM DAPI. Keep on ice.

-

Treatment: Add 5 µL of the test indole compound (dissolved in DMSO) to a 96-well black plate. Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine, 5 µM).

-

Initiation: Add 95 µL of the cold tubulin mixture to each well.

-

Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C.

-

Kinetics: Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

-

Analysis: Plot Fluorescence Units (RFU) vs. Time.

-

Validation Check: The Vehicle Control must show a sigmoidal curve (nucleation, elongation, steady state). The Positive Control should show a flat line (inhibition).

-

Protocol B: Annexin V/PI Apoptosis Assay

Objective: Confirm that cytotoxicity is due to apoptosis (programmed death) rather than necrosis.

Step-by-Step Methodology:

-

Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at

cells/well in 6-well plates. Incubate overnight. -

Exposure: Treat cells with the indole derivative at its IC50 concentration for 24 hours.

-

Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1500 rpm for 5 min.

-

Staining: Resuspend the pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).[4]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze immediately.

-

Q3 (Annexin-/PI-): Live cells.[5]

-

Q4 (Annexin+/PI-): Early Apoptosis (The target population).

-

Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

-

Part 4: Comparative Efficacy Data

The following table synthesizes data from recent literature comparing novel indole derivatives against standard-of-care agents.

| Compound | Target Mechanism | Cell Line | IC50 (µM) | Tubulin Inhibition (IC50) |

| Colchicine (Std) | Tubulin Binder | HeLa | 0.012 | 2.1 µM |

| Vinorelbine (Std) | Microtubule Destabilizer | MCF-7 | 0.005 | ~1.5 µM |

| Indole-Chalcone 55 [1] | Tubulin Binder | HeLa | 0.003 | 2.68 µM |

| Sunitinib (Std) | RTK Inhibitor | A549 | 2.50 | N/A (Kinase target) |

| Bis-indole 3a [2] | Tubulin Binder | KB | 0.013 | Potent Inhibition |

Note: "Indole-Chalcone 55" refers to a specific potent derivative identified in recent SAR studies (Yan et al.), demonstrating that synthetic optimization can achieve potency rivaling natural products.

References

-

Yan, J., et al. (2024).[1] Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI Molecules. Available at: [Link][4]

-

Wen, et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC PubMed Central. Available at: [Link]

-

Singh, P., et al. (2018). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. Journal of Molecular Structure/PubMed. Available at: [Link]

-

Dvorak, K. R., & Tepe, J. J. (2024). Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. Royal Society of Chemistry (RSC). Available at: [Link]

-

Zhang, M., et al. (2016). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

4-iodo-6-methyl-1H-indole: A Strategic Building Block in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the indole scaffold remains a "privileged structure," serving as the core for countless FDA-approved therapeutics. However, the 4-iodo-6-methyl-1H-indole variant represents a specialized, high-value building block that offers distinct advantages over the generic indole nucleus. Its utility lies in the orthogonal reactivity of the C4-iodine handle—enabling rapid complexity generation via transition-metal catalysis—combined with the C6-methyl group, which provides critical hydrophobic interactions and metabolic stability modulation. This guide details the synthesis, reactivity, and application of this scaffold, designed for medicinal chemists seeking to exploit vectors at the indole 4-position.

Structural Analysis & Reactivity Profile

The 4-iodo-6-methyl-1H-indole scaffold is defined by three distinct functional vectors:

-

C4-Iodine (The Synthetic Handle): The iodine atom at C4 is highly reactive toward oxidative addition by Pd(0), making it superior to bromides or chlorides for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This position allows for the introduction of aryl, heteroaryl, or solubilizing groups into the "solvent-front" region of many kinase binding pockets.

-

C6-Methyl (The Metabolic/Steric Modulator): The methyl group at C6 blocks a common site of metabolic oxidation (CYP450 hydroxylation) and increases lipophilicity (

), often improving membrane permeability. Sterically, it can induce atropisomerism in biaryl systems or fill small hydrophobic pockets in receptor active sites. -

C3-H (The Electrophilic Site): Retains the natural nucleophilicity of the indole, allowing for Vilsmeier-Haack formylation, halogenation, or Mannich reactions subsequent to C4-functionalization.

Electronic Considerations

The 6-methyl group is weakly electron-donating (+I effect), which slightly increases electron density at C3, enhancing its nucleophilicity compared to the unsubstituted 4-iodoindole. Conversely, the 4-iodo substituent exerts a -I effect, but its primary value is as a leaving group rather than an electronic modulator.

Synthesis of the Building Block

While 4-iodo-6-methyl-1H-indole is commercially available, in-house synthesis is often required for scale-up or isotopologue preparation. The most robust, scalable route is the Batcho-Leimgruber Indole Synthesis , which avoids the regioselectivity issues common with Fischer indole synthesis for this substitution pattern.

Recommended Route: Batcho-Leimgruber Protocol

This route builds the pyrrole ring onto a pre-functionalized benzene ring, ensuring the position of the iodine and methyl groups is fixed.

Retrosynthesis:

4-iodo-6-methylindole

Step 1: Enamine Formation

Condensation of 2-nitro-4-methyl-6-iodotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .

-

Mechanism:[1][2][3][4][5][6][7] The acidity of the benzylic methyl group (enhanced by the ortho-nitro group) allows deprotonation and attack on the electrophilic acetal, forming a

-dimethylamino-2-nitrostyrene derivative. -

Critical Control: The reaction requires heat (

C) and removal of methanol.

Step 2: Reductive Cyclization

Reduction of the nitro group to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.

-

Reagent Choice:Iron/Acetic Acid (Fe/AcOH) or TiCl

is preferred over catalytic hydrogenation (H -

Reasoning: Pd-catalyzed hydrogenation poses a high risk of de-iodination (hydrodehalogenation), destroying the critical C4-handle. Chemical reductants like Fe or Zn preserve the aryl iodide.

Experimental Protocols

Protocol A: Synthesis of 4-iodo-6-methyl-1H-indole (Batcho-Leimgruber)

Safety Note: Perform all reactions in a fume hood. DMF-DMA is moisture sensitive. Iodine compounds are light sensitive.

Step 1: Formation of the Enamine [6]

-

Charge a round-bottom flask with 2-nitro-4-methyl-6-iodotoluene (10.0 g, 36.1 mmol) and anhydrous DMF (50 mL).

-

Add DMF-DMA (1.5 equiv, 6.45 g, 7.2 mL).

-

Add Pyrrolidine (1.1 equiv) as a catalyst to accelerate enamine formation (optional but recommended).

-

Heat to 110°C under N

for 4–6 hours. Monitor by TLC (disappearance of starting toluene). The solution typically turns deep red. -

Concentrate in vacuo to remove DMF and excess acetal. The crude red oil (enamine) is used directly.

Step 2: Reductive Cyclization (Fe/AcOH Method)

-

Dissolve the crude enamine in Glacial Acetic Acid (100 mL) and Ethanol (50 mL).

-

Heat the solution to 80°C .

-

Add Iron powder (325 mesh, 4.0 equiv) portion-wise over 30 minutes. Caution: Exothermic reaction.

-

Reflux for 2 hours.

-

Cool to room temperature and filter through a Celite pad to remove iron residues. Wash with EtOAc.

-

Neutralize the filtrate with saturated NaHCO

(aq) or NaOH (carefully) to pH ~8. -

Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc, gradient 95:5 to 80:20).

-

Yield: Typically 60–75% over two steps.

-

Characterization:

H NMR (DMSO-d

-

Protocol B: Suzuki-Miyaura Coupling at C4

This protocol validates the "Building Block" utility, installing an aryl group at C4.

-

Dissolve 4-iodo-6-methyl-1H-indole (1.0 equiv) in 1,4-Dioxane/Water (4:1 ratio).

-

Add Arylboronic acid (1.2 equiv) and K

CO -

Degas the solution by bubbling N

for 10 minutes. -

Add Pd(dppf)Cl

·CH -

Heat at 90°C for 4–12 hours.

-

Workup: Dilute with water, extract with EtOAc, and purify via silica chromatography.

Visualizing the Workflow

The following diagram illustrates the synthesis of the building block and its divergent application in medicinal chemistry.

Figure 1: Synthesis and Divergent Functionalization of 4-iodo-6-methyl-1H-indole.

Medicinal Chemistry Applications & Case Studies

Case Study: Kinase Inhibitor Design

In the development of Type I and Type II kinase inhibitors, the indole 4-position often points toward the solvent-exposed region or the hinge binder, depending on the scaffold orientation.

-

Sunitinib Analogs: Sunitinib utilizes a 5-fluoroindolin-2-one core. Replacing this with a 4-substituted-6-methylindole core can alter the vector of the pendant group, potentially picking up interactions with the P-loop or the activation loop.

-

Selectivity: The 6-methyl group can clash with residues in the "back pocket" of certain kinases, providing a filter for selectivity against promiscuous kinases.

Case Study: Antiviral Attachment Inhibitors

Indole derivatives, specifically those substituted at C4 and C6/C7, have been explored as HIV-1 attachment inhibitors (e.g., Fostemsavir analogs). The 4-position allows for the attachment of a piperazine or heterocyclic linker that extends into the gp120 cavity, while the 6-methyl group fills a hydrophobic sub-pocket, enhancing binding affinity (

Quantitative Comparison of Indole Halides

| Property | 4-Iodo-6-methylindole | 4-Bromo-6-methylindole | 4-Chloro-6-methylindole |

| C4 Reactivity (Pd) | High (Room Temp/Mild Heat) | Moderate (Requires Heat) | Low (Requires Buchwald Ligands) |

| Stability | Light Sensitive | Stable | Stable |

| Cost | High | Moderate | Low |

| Atom Economy | Lower (I = 127 Da) | Moderate (Br = 80 Da) | High (Cl = 35 Da) |

| Primary Use | Late-stage functionalization | Early-stage building block | Bulk intermediate |

References

-

Batcho-Leimgruber Indole Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214. Link

-

Synthesis of 4-Substituted Indoles: Somei, M., & Yamada, F. (1984). Chemical & Pharmaceutical Bulletin, 32(12), 5064-5067. Link

-

Suzuki Coupling on Indoles: Littke, A. F., & Fu, G. C. (2000). Journal of the American Chemical Society, 122(17), 4020-4028. Link

-

Indole Scaffolds in Medicinal Chemistry: Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Chemical Reviews, 110(8), 4489-4497. Link

-

Reactivity of 4-Iodoindoles: Ishikura, M., & Agata, I. (1995). Heterocycles, 41(12), 2647. Link

Sources

- 1. ukm.my [ukm.my]

- 2. m.youtube.com [m.youtube.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

Technical Deep Dive: 4-Iodo-6-methyl-1H-indole

The following technical guide details the literature review, synthesis, and applications of 4-iodo-6-methyl-1H-indole .

A Critical Scaffold for Fragment-Based Drug Discovery (FBDD) [1]

Executive Summary

4-iodo-6-methyl-1H-indole (CAS: 885522-28-1) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its structural uniqueness lies in the C4-iodine handle , a position historically difficult to functionalize on the indole core due to the natural electrophilic reactivity preference for C3.

This compound serves as a pivotal divergence point. The iodine atom allows for regiospecific cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to introduce complexity at the "convex" edge of the indole, while the C6-methyl group provides necessary lipophilicity and metabolic modulation, often blocking a common site of oxidative metabolism (CYP450 hydroxylation). It is a key intermediate in the synthesis of kinase inhibitors, antimicrobial agents (e.g., Indiacen B), and complex alkaloids.

Chemical Identity & Physical Properties[2]

| Property | Data |

| IUPAC Name | 4-iodo-6-methyl-1H-indole |

| CAS Number | 885522-28-1 |

| Molecular Formula | C₉H₈IN |

| Molecular Weight | 257.07 g/mol |

| Appearance | Off-white to pale yellow solid (light sensitive) |

| Melting Point | 98–102 °C (Typical for 4-iodoindoles) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2] |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), protected from light. |

Synthetic Methodologies

The synthesis of 4-iodo-6-methyl-1H-indole is non-trivial due to the directing effects of the indole nitrogen.[1] Direct iodination of 6-methylindole typically yields the C3-iodo product.[1] Therefore, de novo ring construction is the standard and most reliable approach.

The Gold Standard: Batcho-Leimgruber Synthesis

The most robust route described in literature (e.g., for related 4-iodoindoles in Beilstein J. Org.[1] Chem.) utilizes the Batcho-Leimgruber indole synthesis . This method tolerates the iodine halogen and ensures correct regiochemistry.

Retrosynthetic Logic

-

Indole C2-C3 bond: Formed from the condensation of a methyl group and a nitro group.[1]

-

Precursor: 1-nitro-2,4-dimethyl-6-iodobenzene (also referred to as 2-iodo-4,6-dimethylnitrobenzene).[1]

Step-by-Step Protocol

Step 1: Enamine Formation [1]

-

Reagents: 1-nitro-2,4-dimethyl-6-iodobenzene (1.0 equiv),

-Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 equiv), Pyrrolidine (0.1 equiv, catalyst).[1] -

Conditions: Heat in anhydrous DMF at 110°C for 4–6 hours.

-

Mechanism: Condensation of the acidic methyl protons (activated by the o-nitro group) with DMF-DMA to form the deep red

-dimethylamino-2-nitrostyrene intermediate.[1] -

Workup: Removal of excess DMF-DMA in vacuo. The crude red oil is often used directly.

Step 2: Reductive Cyclization

-

Reagents: Crude enamine, Zinc dust (10 equiv), Acetic Acid (solvent/proton source).

-

Alternative: Titanium(III) chloride (

) or Raney Nickel/Hydrazine (careful with dehalogenation risk). Zinc/AcOH is preferred for preserving the C-I bond.

-

-

Conditions: Stir at room temperature or mild heating (40°C) for 2–4 hours.

-

Mechanism: Reduction of the nitro group to an amino group, followed by intramolecular addition to the enamine double bond and elimination of dimethylamine.

-

Purification: Filtration of zinc salts, neutralization with

, extraction with Ethyl Acetate, and Flash Column Chromatography (Hexanes/EtOAc).

Visualization of Synthesis Pathway

Figure 1: The Batcho-Leimgruber synthetic pathway for 4-iodo-6-methyl-1H-indole, ensuring regioselective retention of the iodine handle.[1]

Reactivity Profile & Applications

The utility of 4-iodo-6-methyl-1H-indole is defined by the differential reactivity of its three active sites: N1 (acidic) , C3 (nucleophilic) , and C4 (electrophilic) .[1]

A. C4-Selective Cross-Coupling

The C-I bond at position 4 is highly labile towards oxidative addition by Palladium(0), making it superior to bromo- or chloro-analogs for mild cross-coupling.[1]

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

-

Catalyst System:

or -

Base:

or -

Application: Synthesis of biaryl kinase inhibitors.

-

-

Sonogashira: Coupling with terminal alkynes.

-

Reagents:

, CuI, TEA. -

Application: Introduction of alkynyl linkers for PROTACs or macrocycles.

-

-

Heck Reaction: Coupling with acrylates/styrenes.[1]

-

Relevance: Used in the synthesis of Indiacen B , where a 4-vinylindole intermediate is required.[1]

-

B. C3-Functionalization

Post-coupling, the C3 position remains open for electrophilic aromatic substitution (EAS).

-

Vilsmeier-Haack: Formation of 3-formyl-4-iodo-6-methylindole.

-

Mannich Reaction: Formation of gramine derivatives (3-dimethylaminomethyl).[1]

Reactivity Flowchart

Figure 2: Divergent reactivity map demonstrating the orthogonality of the C4-Iodine and C3-Nucleophilic sites.

Experimental Protocol: Suzuki Coupling Validation

A self-validating protocol for derivatizing 4-iodo-6-methyl-1H-indole.

Objective: Synthesis of 4-(4-methoxyphenyl)-6-methyl-1H-indole.

-

Setup: In a glovebox or under Argon stream, charge a microwave vial with:

-

Solvent: Add degassed Dioxane/Water (4:1 ratio, 10 mL).

-

Reaction: Seal and heat at 90°C for 12 hours (or 1 hour at 110°C in microwave).

-

Monitor: TLC (20% EtOAc/Hexane). Starting material (

) should disappear; product is fluorescent blue/purple under UV. -

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Silica gel chromatography (0

20% EtOAc in Hexanes). -

Expected Yield: 85–92%.

References

-

Batcho, A. D.; Leimgruber, W. "Indoles from 2-Nitrotoluenes: 4-Nitroindole".[1] Organic Syntheses, 1985 , 63, 214. Link

-

Kallunki, T. et al. "SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B". Beilstein Journal of Organic Chemistry, 2015 , 11, 1790–1795. Link

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds".[1] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

BLD Pharm. "Product Datasheet: 4-Iodo-6-methyl-1H-indole (CAS 885522-28-1)".[1][4] BLD Pharm Catalog, Accessed 2024. Link

-

Ishikura, M.; Agata, I. "Simple Synthesis of 4-Substituted Indoles from 4-Iodoindole".[1] Heterocycles, 1990 , 31(8), 1517.

Sources

- 1. 1000343-19-0|5-Iodo-6-methyl-1H-indole|BLDpharm [bldpharm.com]

- 2. 6-Methyl-1H-indole | CAS#:3420-02-8 | Chemsrc [chemsrc.com]

- 3. SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2093332-59-1|6-Iodo-3-methyl-1H-indole|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-6-methyl-1H-indole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination on the 4-iodo-6-methyl-1H-indole scaffold. The indole core is a privileged structure in medicinal chemistry, and its functionalization is paramount for the development of novel therapeutic agents.[1][2] This document delves into the mechanistic underpinnings of the reaction, offers a rationale for the selection of critical reaction components, and presents a robust, step-by-step protocol for researchers. Furthermore, it includes a guide for reaction optimization and a troubleshooting section to address common experimental challenges, ensuring a high rate of success for scientists in drug discovery and chemical development.

Introduction: The Strategic Importance of C-N Bond Formation in Indole Chemistry

The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are integral components of countless pharmaceuticals, natural products, and materials.[4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, largely supplanting harsher, classical methods for C-N bond formation.

The indole moiety, in particular, is a recurring motif in a vast array of biologically active compounds. Its presence in neurotransmitters like serotonin and in numerous approved drugs underscores its significance. The ability to precisely install amino groups onto the indole scaffold at specific positions opens up new avenues for modulating pharmacological properties. The amination of 4-iodo-6-methyl-1H-indole is a key transformation for accessing novel 4-aminoindole derivatives, a class of compounds with demonstrated potential in various therapeutic areas.[5][6]

This guide is designed to equip researchers with both the theoretical understanding and the practical knowledge required to successfully implement the Buchwald-Hartwig amination on this specific and valuable substrate.

Mechanistic Insights: The Engine of the Buchwald-Hartwig Reaction

The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium-based catalytic cycle. A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism proceeds through four key stages:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 4-iodo-6-methyl-1H-indole. This step forms a Pd(II) intermediate.

-

Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the Pd(II) center. The presence of a base is critical at this stage to deprotonate the coordinated amine, forming a more nucleophilic amido species.

-

Reductive Elimination: This is the product-forming step. The C-N bond is formed as the arylamine product is expelled from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[7][8]

The choice of ligand is paramount as it influences the rates of both oxidative addition and reductive elimination, ultimately dictating the overall efficiency of the reaction.[4]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components: A Guide to Reagent Selection

The success of the Buchwald-Hartwig amination is highly contingent on the judicious selection of each reaction component.

-

Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are among the most common.[9][10] Pd(II) precursors require in-situ reduction to the active Pd(0) species, which can sometimes be facilitated by the phosphine ligand or the amine itself.[7] For improved reproducibility and efficiency, pre-formed palladium pre-catalysts, where the ligand is already coordinated to the metal center, are often an excellent choice.[10]

-

Phosphine Ligand: The ligand is arguably the most critical variable. For electron-rich and potentially coordinating substrates like indoles, bulky and electron-rich biaryl monophosphine ligands are typically required. Ligands such as Xantphos, RuPhos, BrettPhos, and tBuXphos have demonstrated excellent performance in similar systems.[9][11] These ligands promote the formation of the monoligated Pd(0) species crucial for the catalytic cycle and accelerate the rate-limiting reductive elimination step.

-

Base: A base is required to deprotonate the amine, generating the active amido nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used and often lead to faster reaction rates. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, though they may require higher reaction temperatures.[10][12]

-

Solvent: The choice of solvent is critical for ensuring the solubility of all reaction components. Aprotic solvents with relatively high boiling points are preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly employed.[10][13] It is worth noting that when using aryl iodides, the formation of sodium iodide (NaI) as a byproduct can sometimes inhibit the catalyst; using a solvent like toluene, in which NaI is poorly soluble, can mitigate this issue.[8]

Experimental Protocol: Amination of 4-Iodo-6-methyl-1H-indole

This protocol provides a general procedure for the coupling of 4-iodo-6-methyl-1H-indole with a representative primary amine (e.g., benzylamine). Researchers should note that optimization may be necessary for different amine coupling partners.

Materials:

-

4-iodo-6-methyl-1H-indole

-

Amine (e.g., Benzylamine, 1.2 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Anhydrous Toluene

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Workflow Diagram:

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 4-iodo-6-methyl-1H-indole (1.0 equiv).

-

Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner (1.2 equiv).

-

Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-amino-6-methyl-1H-indole product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Reaction Optimization Parameters

For challenging substrates or to improve reaction efficiency, systematic optimization of the reaction parameters is recommended. The following table provides a starting point for such an investigation.

| Parameter | Standard Condition | Alternative Conditions for Optimization | Rationale for Variation |

| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%); Pre-catalysts (e.g., XPhos Pd G3, 2 mol%) | Pre-catalysts can offer higher activity and reproducibility.[10] |

| Ligand | Xantphos (4 mol%) | RuPhos (4 mol%); BrettPhos (4 mol%); tBuXphos (4 mol%) | The electronic and steric properties of the ligand are crucial; a different ligand may be optimal for a specific amine.[9][11] |

| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv); Cs₂CO₃ (2.0 equiv); LHMDS (1.5 equiv) | Weaker bases can improve tolerance to sensitive functional groups.[10] |

| Solvent | Toluene | 1,4-Dioxane; THF; t-Amyl alcohol | Solvent affects solubility and reaction temperature, which can influence reaction rates and outcomes.[10] |

| Temperature | 100-110 °C | 80 °C to 120 °C | Lower temperatures may be possible with highly active catalyst systems, while higher temperatures may be needed for less reactive substrates. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (poor quality reagents, oxygen contamination)- Insufficient temperature- Inappropriate ligand/base combination | - Use fresh, high-purity reagents and ensure a rigorously inert atmosphere.- Increase the reaction temperature in 10 °C increments.- Screen alternative ligands and bases (see optimization table). |

| Formation of Hydrodehalogenated Side Product | - Presence of water or other protic sources- Catalyst decomposition pathway | - Use anhydrous solvents and reagents.- Consider a different ligand that is less prone to β-hydride elimination. |

| Indole N-H Amination (Side Reaction) | - High reaction temperature- Highly reactive catalyst system | - This is less common but possible. Consider protecting the indole N-H with a removable group (e.g., Boc) if C4-amination is consistently low.[14]- Attempt the reaction at a lower temperature. |

| Difficulty in Purification | - Incomplete reaction- Catalyst residues co-eluting with the product | - Ensure the reaction has gone to completion before workup.- Pass the crude material through a plug of silica with a non-polar solvent before full purification.- A mild acid wash during workup can sometimes help remove basic impurities. |

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 4-amino-6-methyl-1H-indole derivatives. A successful outcome depends on a logical approach to the selection of the catalyst system, base, and solvent. By leveraging the detailed protocol, optimization guide, and troubleshooting advice provided in this document, researchers in drug development and related fields can confidently apply this critical transformation to accelerate their synthetic programs.

References

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.

- Buchwald–Hartwig amination. Wikipedia.

- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

- Recent Progress Concerning the N-Arylation of Indoles. PMC.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications.

- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

- Preparation method of 4-aminoindole. Google Patents.

- Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. PubMed.

- (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate.

- Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons.

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]

Leveraging 4-Iodo-6-methyl-1H-indole for the Synthesis of Novel Drug Analogues via Palladium-Catalyzed Cross-Coupling

An Application Note for Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its versatile structure allows for interaction with a wide array of biological targets. This guide provides detailed application notes and robust protocols for the strategic use of 4-iodo-6-methyl-1H-indole as a pivotal building block for creating diverse libraries of drug analogues. We will focus on three powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—that enable the precise installation of aryl, alkynyl, and amino functionalities, respectively.

The Strategic Advantage of 4-Iodo-6-methyl-1H-indole

The selection of a starting material is a critical decision in any drug discovery campaign. 4-Iodo-6-methyl-1H-indole is an exemplary scaffold for analogue synthesis due to a combination of inherent chemical and structural features:

-

Versatile Reaction Handle: The iodine atom at the C4 position is an ideal leaving group for palladium-catalyzed cross-coupling reactions.[3][4] Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild and functional-group-tolerant conditions, which is essential when working with complex molecules.[5]

-

Structural and Electronic Modulation: The methyl group at the C6 position provides a subtle yet significant modification to the electronic landscape of the indole core. This can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.[6]

-

Vector for Diversity: The C4 position of the indole ring points into a distinct region of chemical space. Functionalizing this position allows for the exploration of specific binding pockets within a target protein, making it a powerful tool for structure-activity relationship (SAR) studies.[6][7]

Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures that were previously difficult to access.[8] The key to these reactions is the in situ generation of a Pd(0) active catalyst, which undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4]

Logical Workflow for Analogue Synthesis

The general workflow for synthesizing analogues from 4-iodo-6-methyl-1H-indole is a systematic process designed for efficiency and reproducibility.

Caption: General workflow for synthesizing drug analogues.

Experimental Protocols

The following protocols are designed to be robust and serve as a strong starting point for optimization. Scientist's Note: The success of these reactions is highly dependent on the quality of reagents and the rigorous exclusion of oxygen.

Protocol 1: Suzuki-Miyaura Coupling for C4-Aryl/Heteroaryl Analogues

This reaction is unparalleled for creating biaryl structures, a common motif in kinase inhibitors and other targeted therapies.[9][10]

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 4-iodo-6-methyl-1H-indole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) is a reliable choice.

-

Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1) is effective for many substrates.

-

Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical to prevent catalyst oxidation.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Boronic Acid Partner | Expected Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-6-methyl-1H-indole | 85-95% |

| 2 | Pyridin-3-ylboronic acid | 6-Methyl-4-(pyridin-3-yl)-1H-indole | 70-85% |

| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-6-methyl-1H-indole | 88-98% |

| 4 | Thiophen-2-ylboronic acid | 6-Methyl-4-(thiophen-2-yl)-1H-indole | 75-90% |

Protocol 2: Sonogashira Coupling for C4-Alkynyl Analogues

The introduction of a rigid alkynyl linker is a common strategy to probe deep, narrow binding pockets and can significantly enhance binding affinity.[11]

Step-by-Step Methodology:

-

Inert Atmosphere: In a flame-dried Schlenk flask, combine 4-iodo-6-methyl-1H-indole (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%), and copper(I) iodide (CuI) (4-6 mol%).

-

Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Degassing: Purge the sealed flask with an inert gas for 15-20 minutes.

-

Reaction: Stir the reaction at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes.

-

Monitoring: Monitor by TLC or LC-MS. These reactions are often complete within 1-6 hours.

-

Workup: Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate.

-

Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Data Presentation: Representative Sonogashira Couplings

| Entry | Alkyne Partner | Expected Product | Typical Yield (%) |

| 1 | Phenylacetylene | 6-Methyl-4-(phenylethynyl)-1H-indole | 90-98% |

| 2 | Ethynyltrimethylsilane | 6-Methyl-4-((trimethylsilyl)ethynyl)-1H-indole | 85-95% |

| 3 | Propargyl alcohol | 3-(6-Methyl-1H-indol-4-yl)prop-2-yn-1-ol | 75-85% |

| 4 | Cyclopropylacetylene | 4-(Cyclopropylethynyl)-6-methyl-1H-indole | 80-90% |

Protocol 3: Buchwald-Hartwig Amination for C4-Amino Analogues

This reaction is a premier method for forming C-N bonds, crucial for introducing hydrogen bond donors/acceptors and basic centers that can improve solubility and target engagement.[10][12]

Step-by-Step Methodology:

-

Inert Atmosphere (Glovebox Recommended): In a Schlenk tube, combine 4-iodo-6-methyl-1H-indole (1.0 eq), the desired amine (1.2-1.5 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

-

Catalyst System: Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%). The choice of ligand is critical and often requires screening.

-

Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Degassing: Seal the tube and purge with an inert gas.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor by LC-MS. Reactions can take 6-24 hours.

-

Workup: Cool to room temperature, dilute with an organic solvent, and filter through Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography. An acidic or basic wash during the workup may be necessary depending on the product's properties.

Data Presentation: Representative Buchwald-Hartwig Aminations

| Entry | Amine Partner | Expected Product | Typical Yield (%) |

| 1 | Morpholine | 4-(6-Methyl-1H-indol-4-yl)morpholine | 80-95% |

| 2 | Aniline | N-(6-Methyl-1H-indol-4-yl)aniline | 65-80% |

| 3 | Benzylamine | N-Benzyl-6-methyl-1H-indol-4-amine | 70-85% |

| 4 | Piperazine | 1-(6-Methyl-1H-indol-4-yl)piperazine | 75-90% |

Scientific Integrity: Ensuring Trustworthy and Reproducible Results

To ensure the protocols described are self-validating, researchers must adhere to stringent experimental practices:

-

Atmospheric Control: The Pd(0) species central to the catalytic cycle is highly sensitive to oxygen. Failure to maintain a rigorously inert atmosphere is the most common cause of reaction failure. Using Schlenk lines or a glovebox is highly recommended.[10]

-

Reagent Purity: The quality of the catalyst, ligands, and solvents is paramount. Use anhydrous solvents and high-purity reagents. Boronic acids, for example, can degrade upon storage and should be checked for purity.

-

Systematic Optimization: The conditions provided are general. For challenging substrates (e.g., sterically hindered or electron-deficient partners), systematic screening of catalysts, ligands, bases, and solvents may be necessary to achieve optimal results.

By controlling these variables, the described methodologies become a reliable system for the rapid and efficient generation of novel indole-based drug analogues.

References

- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Indoles and Novel Fused Indole Heterocycles: Synthesis, Biological Activity and Applications. Current Medicinal Chemistry, 12(8), 887-910.

-

Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

National Center for Biotechnology Information. (n.d.). Ibogaine. PubChem Compound Summary for CID 197060. Retrieved February 7, 2026, from [Link].

-

Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

- Perchellet, J. P., et al. (2012). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Research, 32(7), 2645-2659.

- de Sá Alves, F. R., et al. (2009). Biomedical Importance of Indoles. Molecules, 14(8), 3148-3176.

-

National Center for Biotechnology Information. (n.d.). Aplysinopsin. PubChem Compound Summary for CID 6436660. Retrieved February 7, 2026, from [Link].

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

- Bentivoglio, G., & Rasparini, M. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 14(1).

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-1H-indole. PubChem Compound Summary for CID 109267. Retrieved February 7, 2026, from [Link].

- James, P., et al. (2018). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 24(64), 17041-17047.

- Afzal, O., et al. (2021).

- Singh, N., & Kumar, K. (2018). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. Journal of Applicable Chemistry, 7(4), 939-947.

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize in Chemistry Scientific Background. [Link]

- Nolan, S. P., & Organ, M. G. (2019). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Aldrichimica Acta, 52(2).

-

Wei, R., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1859-1887. [Link]

- Li, Z., et al. (2023). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry, 88(5), 3050–3061.

-

ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

- Novaes, L. F. T., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(1), 115-127.

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Journal of Medicinal Chemistry, 57(14), 5845–5879. [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nobelprize.org [nobelprize.org]

- 5. youtube.com [youtube.com]

- 6. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 7. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

Application Note: Strategic Functionalization of the Indole C4-Position

Executive Summary

The functionalization of the indole C4-position represents a significant challenge in medicinal chemistry due to the inherent electronic bias of the indole ring, which favors electrophilic substitution at C3 and lithiation/C-H activation at C2. However, the C4-position is a critical pharmacophore vector found in numerous bioactive alkaloids (e.g., psilocybin, ergot alkaloids) and kinase inhibitors.

This Application Note details the Chemo- and Regioselective Functionalization of Indole C4-H Bonds , moving beyond classical de novo synthesis (e.g., Leimgruber-Batcho) to modern, late-stage Transition Metal-Catalyzed C-H Activation. We focus on two field-proven protocols: Rh(III)-catalyzed alkenylation and Ir(III)-catalyzed alkynylation , utilizing C3-directing groups (DGs) to overcome the electronic and steric barriers of the distal C4 site.

The Indole Selectivity Paradox

To successfully target the C4 position, one must understand the electronic landscape that works against it.

-

C3 (Nucleophilic): The most electron-rich site; default target for electrophiles (

). -

C2 (Acidic/Proximal): The most acidic C-H bond (pKa ~21); default target for lithiation (with N-protection) or C-H activation via 5-membered metallacycles.

-

C4 (Distal/Deactivated): Electronically neutral and sterically shielded by the C3 substituent and the N1 lone pair orientation.

Visualization: The Selectivity Landscape

The following diagram illustrates the competing reactive sites and the "Directing Group Strategy" required to access C4.

Figure 1: The "Selectivity Paradox" of the indole ring. Natural reactivity favors C3 and C2. Accessing C4 requires a C3-Directing Group to position the metal catalyst via a thermodynamically stable 6-membered metallacycle.

Protocol A: Rh(III)-Catalyzed C4-H Alkenylation

Mechanism: C-H Activation via C3-Carbonyl Direction Primary Application: Installing vinyl groups, acrylates, or styrenes at C4.

This protocol utilizes a weakly coordinating directing group (aldehyde, ketone, or ester) at C3.[1] While C2 activation forms a kinetically favored 5-membered rhodacycle, the C4 activation forms a thermodynamically stable 6-membered rhodacycle, which becomes the productive intermediate under specific conditions.

Materials & Reagents[1][2][3][4][5][6]

-

Substrate: 3-Acetylindole or Indole-3-carboxaldehyde (1.0 equiv).

-

Catalyst:

(Pentamethylcyclopentadienyl rhodium(III) dichloride dimer) - 2.5 mol% . -

Activator:

(Silver hexafluoroantimonate) - 10 mol% .-

Role: Abstracts chloride to generate the cationic active species

.

-

-

Oxidant:

(Copper(II) acetate) - 2.1 equiv .-

Role: Re-oxidizes Rh(I) to Rh(III) to close the catalytic cycle.

-

-

Coupling Partner: Ethyl acrylate or Styrene (2.0 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

-

Temperature: 100–120 °C.

Step-by-Step Workflow

-

Catalyst Activation: In a glovebox or under

, charge a sealed tube with -

Substrate Addition: Add the 3-substituted indole (0.2 mmol) and

(0.42 mmol). -

Olefin Addition: Add the acrylate or styrene coupling partner (0.4 mmol).

-

Reaction: Seal the tube and heat to 120 °C for 16–24 hours.

-

Checkpoint: The reaction mixture usually turns dark green/brown.

-

-

Work-up: Cool to RT. Dilute with DCM and filter through a short pad of Celite to remove copper salts.

-

Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Process Parameters (CPP)

-

Directing Group Sensitivity: 3-Acetyl and 3-Formyl groups work best. N-protection (e.g., Me, Bn) is often required to prevent competitive N-coordination, although free (NH) indoles can work with optimized conditions.

-

C2 vs C4 Selectivity: If C2-alkenylation is observed, switch solvent to t-Amyl Alcohol and lower temperature to 80°C to favor the thermodynamic C4 product, or block C2 with a methyl group.

Protocol B: Ir(III)-Catalyzed C4-H Alkynylation

Mechanism: Sulfur-Directed C-H Activation Primary Application: Installing alkyne handles for "Click" chemistry or further functionalization.

While Rh(III) excels at alkenylation, Iridium(III) catalysis has proven superior for alkynylation, particularly when using sulfur-based directing groups which can be removed or oxidized later.

Materials & Reagents[1][2][3][4][5][6]

-

Substrate: 3-(Phenylthio)indole (Thioether at C3 acts as DG).

-

Catalyst:

- 2.5 mol% . -

Additive:

(Silver bistriflimide) - 10 mol% . -

Coupling Partner: TIPS-EBX (Ethynylbenziodoxolone) or TIPS-Bromoalkyne.

-

Solvent: DCE.

-

Temperature: 60–80 °C.

Step-by-Step Workflow

-

Pre-complexation: Combine

and -

Substrate Loading: Add the 3-(phenylthio)indole. The sulfur atom coordinates to Ir, directing it to the C4 position via a 6-membered iridacycle.

-

Reagent Addition: Add the hypervalent iodine reagent (TIPS-EBX) or bromoalkyne.

-

Reaction: Heat at 60 °C for 12 hours.

-

Work-up: Filter through Celite, concentrate, and purify.

Mechanistic Pathway (Graphviz)

The following diagram details the catalytic cycle, highlighting the critical metallacycle formation.

Figure 2: Ir(III) Catalytic Cycle. The sulfur atom at C3 directs the Iridium center to C4, facilitating selective C-H bond cleavage.

Comparative Analysis of Methods

| Feature | Rh(III)-Alkenylation | Ir(III)-Alkynylation | Pd(II)-Arylation |

| Selectivity | High (C4 > C2 with C3-DG) | High (Requires S-DG) | Moderate (Risk of C3->C2 migration) |

| Directing Group | Ketone, Aldehyde, Amide | Thioether, Sulfoxide | Amide, Acid |

| Substrate Scope | Broad (Acrylates, Styrenes) | Alkynes, Hypervalent Iodine | Aryl Iodides |

| Reaction Temp | High (100-120°C) | Moderate (60-80°C) | High (100-130°C) |

| Primary Risk | C2 competition | Catalyst cost | Decarboxylation (if using acid DG) |

Troubleshooting & Optimization

-

Problem: Low Conversion.

-

Solution: Ensure the reaction is strictly anhydrous. Water can deactivate the cationic Rh/Ir species. Add 4Å molecular sieves.

-

-

Problem: C2 Regioisomer Formation.

-

Solution: Increase the steric bulk of the N-protecting group (e.g., switch from Me to Benzyl or TIPS). Sterics at N1 discourage the formation of the C2-metallacycle.

-

-

Problem: Removal of Directing Group.

-

Solution:

-

Acetyl/Formyl: Can be removed via Baeyer-Villiger oxidation followed by hydrolysis, or deformed to an alkene via Wittig.

-

Thioether:[2] Can be removed using Raney Nickel (desulfurization) to leave the native C3-H.

-

-

References

-

Rh(III)-Catalyzed C4-H Activation (General Protocol)

-

Song, G., Wang, X., & Li, X. "Rhodium(III)-Catalyzed C4-Selective Alkylation of Indoles with Allylic Alcohols." Chem. Sci., 2015.[3]

-

-

Ir(III)-Catalyzed C4-Alkynylation (Sulfur DG)

-

Review of Indole C4 Functionalization

-

Mechanistic Insight (Rh-Catalysis)

- Wang, X., & Gribble, G. W.

Disclaimer: These protocols involve the use of transition metals and high temperatures. Always review Material Safety Data Sheets (MSDS) and perform a risk assessment before experimentation.

Sources

- 1. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

protocol for the purification of 4-iodo-6-methyl-1H-indole by column chromatography

Application Note: Purification Protocol for 4-Iodo-6-Methyl-1H-Indole

Part 1: Introduction & Compound Analysis

1.1 Executive Summary 4-iodo-6-methyl-1H-indole is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and antiviral agents (e.g., HIV capsid inhibitors).[1] Its purification presents unique challenges due to the electronic interplay between the electron-withdrawing iodine at C4 and the electron-donating methyl group at C6. This specific substitution pattern affects both the compound's polarity and its stability on acidic stationary phases.

1.2 Physicochemical Profile

| Property | Description | Chromatographic Implication |

| Structure | Indole core with C4-I and C6-Me | Lipophilic; elutes earlier than parent indole.[1] |

| Polarity | Low to Moderate | Soluble in DCM, EtOAc; low solubility in Hexanes.[1] |

| Stability | Acid-sensitive (Moderate) | Risk of polymerization/oxidation on acidic silica.[1] |

| Appearance | Off-white to light brown solid | Color indicates oxidation state; pure form is often colorless.[1] |

| TLC Detection | UV Active (254 nm) | Strong absorption; stains distinctively with Vanillin.[1] |

1.3 Pre-Purification Strategy Before initiating flash chromatography, the crude reaction mixture must be assessed.[1] 4-iodo-6-methyl-1H-indole is typically synthesized via the Leimgruber-Batcho indole synthesis or reduction of nitrostyrenes.[1] Common impurities include:

-

Unreacted Precursors: Nitro-aromatics (often yellow/orange, easy to separate).[1]

-

De-iodinated byproducts: 6-methylindole (difficult separation, similar Rf).[1]

-

Oxidation products: Indolinones (much more polar).[1]

Part 2: Method Development & Optimization

2.1 Thin Layer Chromatography (TLC) Screening Proper solvent selection is the cornerstone of successful separation.[1] Indoles generally require a non-polar mobile phase modified with a polar aprotic solvent.[1]

-

Standard System: Hexanes / Ethyl Acetate (Hex/EtOAc).[1]

-

Alternative System: Dichloromethane / Hexanes (DCM/Hex) – Recommended for difficult separations involving de-iodinated byproducts.[1]

Experimental Procedure: Rf Determination

-

Dissolve ~1 mg of crude material in 200 µL DCM.

-

Spot on Silica Gel 60 F254 plates.

-

Elute with 10% EtOAc in Hexanes .

-

Target Rf: 0.30 – 0.40.

-

If Rf > 0.5: Reduce EtOAc to 5%.[1]

-

If Rf < 0.2: Increase EtOAc to 20%.

-

2.2 Visualization Techniques While UV is sufficient for fraction collection, chemical staining is mandatory to identify non-UV active impurities or to distinguish the indole from byproducts.[1]

-

UV (254 nm): Dark purple spot (Quenching).[1]

-

Vanillin Stain: 4-iodo-6-methyl-1H-indole typically stains violet/grey upon heating.[1] This distinguishes it from nitro-impurities (no stain) or simple amines.[1]

Part 3: Detailed Purification Protocol

3.1 Stationary Phase Selection

-

Material: Silica Gel 60 (40–63 µm particle size).[1]

-

Pre-treatment: If the crude material is dark/tarry (indicating instability), buffer the silica gel with 1% Triethylamine (TEA) in the mobile phase during column packing to neutralize surface acidity.[1]

3.2 Sample Loading (Dry Loading Technique) Direct liquid loading is discouraged due to the compound's limited solubility in hexanes, which can cause band broadening (tailing).[1]

-

Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).[1]

-

Add Silica Gel (ratio 1:2 w/w relative to crude mass).[1]

-

Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder is obtained.[1]

-

Load the powder gently onto the top of the pre-packed column.

3.3 Gradient Elution Strategy

-

Column Volume (CV): Calculated based on column size (e.g., 12g column ≈ 15-20 mL CV).[1]

-

Flow Rate: 15-25 mL/min (for standard flash cartridges).[1]

| Step | Solvent Composition (Hex/EtOAc) | Volume (CV) | Purpose |

| 1 | 100% Hexanes | 2 CV | Column equilibration & elution of very non-polar impurities. |

| 2 | 0% → 5% EtOAc | 3 CV | Linear gradient to move the solvent front.[1] |

| 3 | 5% → 15% EtOAc | 10 CV | Product Elution Window. Shallow gradient for max resolution. |

| 4 | 15% → 30% EtOAc | 3 CV | Flush remaining polar impurities/oxidized byproducts.[1] |

3.4 Fraction Collection & Analysis

-

Collect fractions in test tubes (volume = 1/3 of CV).

-

Spot every 3rd fraction on a TLC plate.

-

Pool fractions containing the pure spot (Rf ~0.35 in 10% EtOAc).[1]

-

Evaporate solvent immediately at <40°C to prevent thermal degradation.[1]

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for the purification process, ensuring a self-validating workflow.

Caption: Decision tree for the purification of 4-iodo-6-methyl-1H-indole, detailing solvent optimization and process flow.

Part 5: Troubleshooting & Stability (Expert Insights)

5.1 The "Invisible" Impurity A common issue with 4-iodoindoles is co-elution with the de-iodinated analog (6-methylindole).

-

Diagnosis: Proton NMR shows a small doublet at ~6.4 ppm (H3) and ~7.2 ppm (H2) that integrates incorrectly.[1]

-

Solution: Switch solvent system to Dichloromethane/Hexanes (1:1) .[1] The polarizability of iodine interacts differently with chlorinated solvents compared to the protonated analog, often improving separation factor (

).[1]

5.2 Silica-Induced Decomposition If the compound turns brown/red on the column:

-

Cause: Acid-catalyzed oxidation or polymerization.[1]

-

Remedy: Pre-wash the silica column with mobile phase containing 1% Triethylamine .[1] Flush with 2 CV of neutral solvent before loading the sample to remove excess amine.

5.3 Storage Store the purified solid under Argon at -20°C. Iodine-carbon bonds can be photolabile; wrap vials in aluminum foil to prevent homolytic cleavage and subsequent "browning" (iodine liberation).

Part 6: References

-

Organic Syntheses. "Methyl Indole-4-carboxylate." Org.[1][2] Synth.2004 , 81, 254.[1] (Protocol for purifying 4-substituted indoles).

-

University of Rochester. "Troubleshooting Flash Column Chromatography." Department of Chemistry Application Note.[1] (General guide for silica stability and solvent selection).

-

Sharapov, A.D., et al. "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction."[1] Chimica Techno Acta, 2022 , 9(2).[1][3] (Purification conditions for substituted hydroxyindoles).

-

Matantawy, M., et al. "Stability-indicating chromatographic methods for the determination of sertindole."[1][4] J. Chromatogr.[1] Sci.2013 , 51(9), 861-867.[1] (Chromatographic behavior of indole derivatives). [1]

Sources

Analytical Strategies for 4-Iodo-6-Methyl-1H-Indole: From Synthesis to Cross-Coupling

Introduction & Scope

4-iodo-6-methyl-1H-indole is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents. The C4-iodine handle provides a critical site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), while the C6-methyl group offers steric modulation.